2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the compound’s occurrence in nature or its uses .
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and yield .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It can include information about reaction conditions, products, and mechanisms .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It can also include spectroscopic properties like UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one have been explored extensively, demonstrating their significance in the development of novel pharmaceuticals and materials. For instance, Abdel-Mohsen et al. (2003) synthesized a series of heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline, showcasing a methodology that could potentially be applicable for the synthesis of related quinazolinone compounds. These heterocycles exhibit promising antimicrobial activities, indicating their potential in drug discovery (Abdel-Mohsen, 2003).
Berber (2022) discussed the impact of different reaction conditions on the synthesis of thiazole compounds, highlighting the importance of selecting optimal conditions to achieve high yields and desired properties in synthesized compounds. This research underscores the complexity and versatility of synthesizing compounds like this compound, where reaction conditions play a crucial role in determining the final product's characteristics (Berber, 2022).
Antimicrobial and Antitumor Activities
Several studies have focused on the biological activities of quinazolinone derivatives, providing insight into their potential medical applications. Alanazi et al. (2013) designed and synthesized novel substituted 2-mercapto-3-phenethylquinazolines, evaluating their in vitro antitumor activity. Their findings revealed that certain derivatives show selective activities toward renal, breast cancer, leukemia, and non-small cell lung cancer cell lines, offering a foundation for developing more potent and selective antitumor agents (Alanazi et al., 2013).
Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities. This study not only contributed to understanding the analgesic and anti-inflammatory potential of these compounds but also demonstrated the significant role of cyclization in enhancing biological activity (Dewangan et al., 2016).
Thermo-physical Properties
The study of thermo-physical properties of derivatives related to this compound, such as those explored by Godhani et al. (2013), provides valuable insights into their behavior in different solvents and under various temperatures. Such research is crucial for understanding the solubility, stability, and application potential of these compounds in pharmaceutical formulations (Godhani et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c1-33-20-13-11-19(12-14-20)24-28-23(32-29-24)17-34-26-27-22-10-6-5-9-21(22)25(31)30(26)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQJYZATKVTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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